molecular formula C6H5Br2P B172495 Dibromophenylphosphine CAS No. 1073-47-8

Dibromophenylphosphine

Cat. No. B172495
CAS RN: 1073-47-8
M. Wt: 267.89 g/mol
InChI Key: SDJKREQSNPYHJT-UHFFFAOYSA-N
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Description

Dibromophenylphosphine is a chemical compound with the formula C6H5Br2P . It is also known by other names such as Phenylphosphine dibromide and Phosphonous dibromide, phenyl .


Molecular Structure Analysis

The molecular structure of Dibromophenylphosphine consists of a phenyl group (C6H5) attached to a phosphorus atom (P), which is in turn attached to two bromine atoms (Br2) . The molecular weight of Dibromophenylphosphine is 267.886 .


Physical And Chemical Properties Analysis

Dibromophenylphosphine has a molecular weight of 267.886 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .

Scientific Research Applications

Synthesis Methods

Dibromophosphines, a category of chemicals including Dibromophenylphosphine, are synthesized through various methods. One such method involves the reaction of tetrabromomethane with substituted phosphanorbornenes in toluene, which is compatible with several functional groups (Wang et al., 2013).

Application in Electronic Devices

Dibromophenylphosphine derivatives are used in the production of electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), and organic field-effect transistors (OFETs). This is due to their properties as organophosphorus compounds, which are vital in these applications (Joly et al., 2016).

In Chemical Synthesis

Triphenylphosphine dibromide, closely related to Dibromophenylphosphine, is employed in the direct synthesis of beta-lactams from carboxylic acids and imines. This method is notable for avoiding the use of acid halides as starting materials (Cossío et al., 1985).

Supramolecular Chemistry

Dibromophenylphosphine and its derivatives are used in supramolecular chemistry, particularly in the synthesis of supramolecular metallacycles. These structures have potential applications in catalysis, energy storage, and biomedicine due to their reversible binding properties (Mbonu et al., 2021).

Cross-Coupling Reactions

In cross-coupling reactions, dibromophenylphosphine plays a crucial role. For instance, it is used in the ortho-selective cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, displaying high selectivity not achieved with other phosphine ligands (Ishikawa & Manabe, 2007).

Safety And Hazards

While specific safety data for Dibromophenylphosphine is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for Dibromophenylphosphine are not available, the field of drug conjugates (which includes compounds like Dibromophenylphosphine) continues to advance with the application of new technologies .

properties

IUPAC Name

dibromo(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKREQSNPYHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333742
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromophenylphosphine

CAS RN

1073-47-8
Record name Dibromophenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
EV Zarudnitskii, AA Kyrylchuk, AN Huryeva… - Heteroatom …, 2011 - Wiley Online Library
… We have found that imidazole derivative 5 reacts with dibromophenylphosphine in pyridine medium in the presence of two equivalents of triethylamine giving rise to diazaphosphinine 8 …
Number of citations: 4 onlinelibrary.wiley.com
AM Pinchuk, VV Ivanov, EV Zarudnizkii… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
… 4 We have shown that the amide 5 (X= CH) reacts with phosphorus tribromide as well as with dibromophenylphosphine in basic medium to yield the 4, 5-dihydrobenzo [e] imidazo [2, 1-c…
Number of citations: 5 www.tandfonline.com
TA Niemi, PL Coe, SJ Till - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… Having solved this problem we were able to repeat the reaction of 4 with dibromophenylphosphine under Quins conditions to obtain the desired phospholene oxide 6. …
Number of citations: 30 pubs.rsc.org
JG Griggs - 1993 - elibrary.ru
… In the case of dichlorophenylphosphine and dibromophenylphosphine, 1,2,3,4,5-pentaphenyl-1,2,3,4,5-pentaphospholane was obtained as the reduction product. In the reductions of …
Number of citations: 0 elibrary.ru
VV Ivanov, AA Yurchenko, AN Chernega… - … Journal of Main …, 2002 - Wiley Online Library
… direct phosphorylation of 1‐(4‐Chlorophenylcarboxamido)‐2‐(1H‐1‐imidazolyl)‐5‐trifluoromethylbenzene in basic medium with phosphorus(III) bromide and dibromophenylphosphine. …
Number of citations: 17 onlinelibrary.wiley.com
RA Melough - 1974 - search.proquest.com
… of the dibromophenylphosphine can be determined by performing the well-known Volhard analysis on the hydrolysis products. An ampoule containing dibromophenylphosphine was …
Number of citations: 2 search.proquest.com
JHS Green, DJ Harrison… - Bulletin des Sociétés …, 1970 - Wiley Online Library
The infrared (3650‐50 cm −1 ) and Raman spectra of difluorophenylphosphine are reported and interpreted, and the fundamental frequencies are correlated with those proposed for …
Number of citations: 4 onlinelibrary.wiley.com
P Desmazeau, JY Legros, JC Fiaud - Tetrahedron letters, 1998 - Elsevier
… 1-Phenylphospholene-l-oxides la and 2a are easily prepared by Mc Cormack cycloaddition of butadiene with dichloro- and dibromophenylphosphine, respectively [23]. 2 These …
Number of citations: 20 www.sciencedirect.com
M Zablocka, G Oshovsky, C Duhayon, S Ladeira… - Dalton …, 2016 - pubs.rsc.org
In spite of the numerous possible applications of thiazoles as ligands for catalysis and as active molecules in medicinal chemistry, only a few studies have dealt with their versatile …
Number of citations: 4 pubs.rsc.org
M Sauthier, F Leca, L Toupet, R Réau - Organometallics, 2002 - ACS Publications
… Compounds 1b and 1c reacted successively with “zirconocene” and dibromophenylphosphine or dibromocyclohexylphosphine to give the corresponding phospholes 2b,c and 2b‘−c‘ (…
Number of citations: 90 pubs.acs.org

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